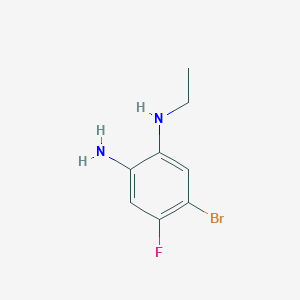

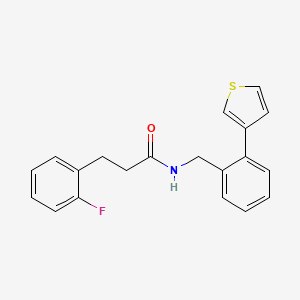

![molecular formula C22H21N3O3 B2814714 2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide CAS No. 920114-92-7](/img/structure/B2814714.png)

2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a key component in a variety of bioactive heterocyclic compounds and has a wide range of biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include reaction with aromatic or aliphatic aldehydes .Molecular Structure Analysis

The benzimidazole structure is a bicyclic molecule composed of a benzene ring and an imidazole ring . Its structural resemblance to natural nucleotides allows benzimidazole and its analogues to exhibit numerous medicinal and pharmacological performances .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and screened for various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactivity

Research into the chemistry of benzimidazoles, including those with furyl groups, has led to insights into their synthesis, oxidation reactions, and potential as intermediates for further chemical transformations. For instance, El’chaninov and colleagues have studied the oxidation of 1-methyl-2-(5′-methyl-2′-hetaryl)benzimidazoles, leading to carboxylic acid derivatives upon treatment with oxidizing agents. This work not only sheds light on the reactivity of these compounds but also provides a pathway for synthesizing benzimidazole derivatives with potential applications in drug development and materials science (El’chaninov, Simonov, & Simkin, 1982).

Photophysical Properties

The photodegradation and photochemistry of benzimidazole derivatives have been explored, demonstrating the significance of these compounds in studying photodegradation processes and the potential for applications in photo-stable materials. Melo and colleagues have reinvestigated the photodegradation of 2-(2-Furyl)-benzimidazole, identifying the main products and kinetics of the photodegradation process, which could be relevant for designing materials with improved photostability (Melo et al., 1992).

Antimicrobial Activity

Some derivatives of benzimidazole have been synthesized and evaluated for their antimicrobial activity. For example, Salahuddin and colleagues have developed a series of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and assessed their efficacy against various bacterial and fungal species. This research indicates the potential of such compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant pathogens (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Complexation Properties

The complexation properties of benzimidazole derivatives with lanthanides have been investigated, revealing their potential in coordination chemistry and the development of new materials with specific optical or electronic properties. Kobayashi and colleagues have explored the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides, demonstrating the application of these compounds in materials science, particularly in designing materials with unique luminescence or magnetic properties (Kobayashi et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-16-6-4-7-17(14-16)27-13-11-25-19-9-3-2-8-18(19)24-21(25)15-23-22(26)20-10-5-12-28-20/h2-10,12,14H,11,13,15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKKXMQRLZXZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

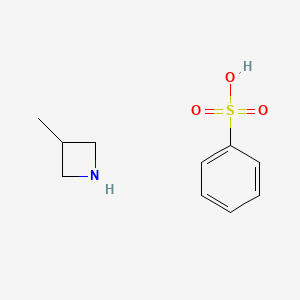

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cyclopropanesulfonamide](/img/structure/B2814632.png)

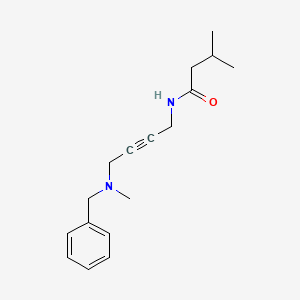

![Methyl 2-[[(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2814636.png)

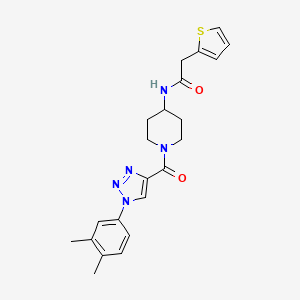

![Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2814637.png)

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylacetamide](/img/structure/B2814641.png)

![(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2814642.png)

![methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2814643.png)

![Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2814647.png)